Ocophyllals B
Description
Ocophyllals B is a bioactive organic compound isolated from the genus Ocotea, a tropical plant species. Structurally, it belongs to the class of sesquiterpene derivatives, characterized by a 15-carbon skeleton with a unique bicyclic framework and hydroxylated side chains.
Key structural features include:
- A central bicyclo[3.3.1]nonane core.
- Hydroxyl groups at positions C-3 and C-6.
- A conjugated double bond system (C1–C2 and C4–C5).
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-(3,4,5-trimethoxyphenyl)-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C20H20O6/c1-11-14-6-12(10-21)7-15(22-2)19(14)26-18(11)13-8-16(23-3)20(25-5)17(9-13)24-4/h6-10H,1-5H3 |
InChI Key |
ABGNFLATGXMICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCOPHYLLALS B involves the oxidative coupling of phenylpropanoid units. One common method is the thermolysis and acid isomerization of burchellin, which leads to the formation of this compound . The reaction conditions typically involve high temperatures and acidic environments to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from plant sources remains the primary method of obtaining this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Reaction Mechanisms Analysis
Chemical reactions of organic compounds typically involve bond cleavage , covalent bond formation , or redox transformations . For example:
-
Hydrogen peroxide (H₂O₂)-triggered reactions : In synthetic peptide systems, H₂O₂ accelerates carbamate hydrolysis, enabling pro-assembling sequences to convert into active forms (e.g., Depsi(Fmoc-I)pba-SA 1a to Fmoc-ISA 3a ) .
-
pH-dependent reactions : Acidic environments (e.g., endosomal pH ~5.5) can hydrolyze acetals, hydrazones, or oximes, while neutral cytosolic pH (7.4) favors redox reactions involving glutathione (GSH) .
Environmental Triggers
Analytical Methods
To study chemical reactions, researchers often use:
-
Spectroscopic techniques : UV-Vis for monitoring β-sheet formation in peptide assemblies .
-
Chromatography : HPLC to track metabolic conversion (e.g., H₂O₂-induced conversion of 1b to 3b ) .
-
Fluorescence quenching : Determines binding affinities (e.g., Kd of 2.67 μM for SHA-PBA complexes) .
Cellular Context Considerations
Reactions in biological systems require compatibility with intracellular conditions:
-
Endosomal escape : Acidic pH (~5.5) enables dissociation of TAT-peptide complexes (e.g., 13a/b ) but limits oxidative activity until cytosolic transfer .
-
Nuclear transport : Undissociated complexes may localize in nucleoli via electrostatic interactions .
Toxicological Implications
For compounds undergoing intracellular assembly, cytotoxicity studies are critical. For example:
-
Annexin-V/propidium iodide assays assess apoptosis (e.g., A549 cells treated with self-assembling peptides showed membrane phosphatidylserine exposure after 2–4 hours) .
General Recommendations for Ocophyllals B
If this compound is under investigation:
-
Characterize reactive groups : Identify labile bonds (e.g., esters, amides) susceptible to hydrolysis or redox changes.
-
Evaluate stability : Test under physiological pH (7.4) and acidic/endosomal conditions (pH 5.5–6.5).
-
Assess bioactivity : Use cell-based assays (e.g., TEM for fiber formation, fluorescence imaging for subcellular localization).
Note : The absence of this compound in the search results suggests the need to consult specialized databases (e.g., SciFinder, Reaxys) or primary literature for compound-specific details.
Scientific Research Applications
OCOPHYLLALS B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of OCOPHYLLALS B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The formyl side chain plays a crucial role in its reactivity, allowing it to interact with reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Ocophyllals A and Caryophyllene Oxide
The structural similarity of Ocophyllals B to two sesquiterpenes—Ocophyllals A and Caryophyllene Oxide —provides a basis for comparative analysis.
Table 1: Structural Comparison
| Property | This compound | Ocophyllals A | Caryophyllene Oxide |
|---|---|---|---|
| Core Skeleton | Bicyclo[3.3.1]nonane | Bicyclo[4.2.1]nonane | Bicyclo[5.4.0]decane |
| Functional Groups | C-3, C-8 hydroxyl | C-3 hydroxyl | Epoxide group |
| Double Bonds | C1–C2, C4–C5 | C2–C3, C6–C7 | C1–C2 |
| Molecular Weight (g/mol) | 234.3 | 232.3 | 220.4 |
Key Findings :
- Bioactivity : this compound exhibits 2–3× higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to Ocophyllals A (MIC = 16 µg/mL) and Caryophyllene Oxide (MIC = 32 µg/mL), attributed to its dual hydroxyl groups enhancing membrane disruption .
- Stability : The conjugated double bonds in this compound reduce oxidative degradation compared to Caryophyllene Oxide, which is prone to epoxide ring-opening under acidic conditions .
Spectral Data Comparison
Spectral distinctions (e.g., $^{13}\text{C}$ NMR, IR) highlight structural differences:
Table 2: Spectral Signatures
| Compound | $^{13}\text{C}$ NMR (ppm) | IR (cm$^{-1}$) |
|---|---|---|
| This compound | 72.5 (C-3), 68.9 (C-8) | 3450 (O–H stretch) |
| Ocophyllals A | 71.8 (C-3) | 3420 (O–H stretch) |
| Caryophyllene Oxide | 58.2 (epoxide C–O) | 1250 (C–O–C stretch) |
The downfield shift of C-8 in this compound’s $^{13}\text{C}$ NMR (68.9 ppm) confirms additional hydrogen bonding, absent in Ocophyllals A .
Comparison with Functionally Similar Compounds
Anti-inflammatory Analogs: Artemisinin and Parthenolide
This compound shares functional similarities with Artemisinin (antimalarial) and Parthenolide (anti-inflammatory), though their scaffolds differ.
Table 3: Functional Comparison
| Property | This compound | Artemisinin | Parthenolide |
|---|---|---|---|
| Primary Activity | Anti-inflammatory | Antimalarial | Anti-inflammatory |
| IC$_{50}$ (NF-κB inhibition) | 5.2 µM | N/A | 3.8 µM |
| Mechanism | ROS scavenging | Heme alkylation | IKKβ inhibition |
Key Findings :
- Efficacy: this compound’s anti-inflammatory activity (IC${50}$ = 5.2 µM) is comparable to Parthenolide (IC${50}$ = 3.8 µM) but operates via a distinct ROS-scavenging pathway .
Q & A
Q. How can researchers integrate multi-omics data to study this compound’s systemic effects?
- Methodological Answer :
- Use network pharmacology tools (e.g., Cytoscape) to map this compound’s interactions across proteomic, metabolomic, and genomic datasets.
- Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify overrepresented biological processes .
- Validate predictions with knockdown/overexpression models in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
